Rink Amide MBHA resin
Overview
Description
Rink Amide MBHA resin: is a complex organic compound with a unique structure that includes fluorenyl, carbamate, and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rink Amide MBHA resin involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl and dimethoxyphenyl groups.
Reduction: Reduction reactions can occur at the carbamate and bis(4-methylphenyl)methylamino groups.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It may serve as a probe or ligand in biochemical assays .
Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may act as a precursor for drug development or as a pharmacological agent in experimental studies .
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of Rink Amide MBHA resin involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 9H-fluoren-9-ylmethyl N-(2,3-dihydroxypropyl)carbamate
- 9H-fluoren-9-ylmethyl N-(4-nitrophenyl)carbamate
- 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate
Comparison: Compared to these similar compounds, Rink Amide MBHA resin is unique due to the presence of the bis(4-methylphenyl)methylamino and dimethoxyphenyl groups. These groups confer distinct chemical properties, such as increased steric hindrance and electronic effects, which can influence the compound’s reactivity and interactions with other molecules .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[[4-[2-[bis(4-methylphenyl)methylamino]-2-oxoethoxy]phenyl]-(2,4-dimethoxyphenyl)methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H44N2O6/c1-30-13-17-32(18-14-30)45(33-19-15-31(2)16-20-33)48-44(50)29-54-35-23-21-34(22-24-35)46(41-26-25-36(52-3)27-43(41)53-4)49-47(51)55-28-42-39-11-7-5-9-37(39)38-10-6-8-12-40(38)42/h5-27,42,45-46H,28-29H2,1-4H3,(H,48,50)(H,49,51) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDWRLPTKIOUOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)NC(=O)COC3=CC=C(C=C3)C(C4=C(C=C(C=C4)OC)OC)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H44N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101102012 | |
Record name | Carbamic acid, [[4-[2-[[bis(4-methylphenyl)methyl]amino]-2-oxoethoxy]phenyl](2,4-dimethoxyphenyl)methyl]-, 9H-fluoren-9-ylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101102012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-83-0 | |
Record name | Carbamic acid, [[4-[2-[[bis(4-methylphenyl)methyl]amino]-2-oxoethoxy]phenyl](2,4-dimethoxyphenyl)methyl]-, 9H-fluoren-9-ylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351002-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [[4-[2-[[bis(4-methylphenyl)methyl]amino]-2-oxoethoxy]phenyl](2,4-dimethoxyphenyl)methyl]-, 9H-fluoren-9-ylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101102012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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